N-(2-bromophenyl)-N',N'-diethyloxamide
Overview
Description
N-(2-bromophenyl)-N’,N’-diethyloxamide is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of oxamide, where the hydrogen atoms on the nitrogen are replaced by a 2-bromophenyl group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2-bromoaniline with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The general reaction scheme is as follows:
2-bromoaniline+diethyl oxalate→N-(2-bromophenyl)-N’,N’-diethyloxamide
Industrial Production Methods
While specific industrial production methods for N-(2-bromophenyl)-N’,N’-diethyloxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield a phenol derivative.
Oxidation: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines or alcohols, depending on the specific conditions.
Scientific Research Applications
Chemistry
N-(2-bromophenyl)-N’,N’-diethyloxamide is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biology and Medicine
In medicinal chemistry, derivatives of N-(2-bromophenyl)-N’,N’-diethyloxamide are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, N-(2-bromophenyl)-N’,N’-diethyloxamide can be used in the synthesis of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’,N’-diethyloxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the oxamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)acetamide
- 2-bromo-N-acetylaniline
- o-bromoacetanilide
Uniqueness
N-(2-bromophenyl)-N’,N’-diethyloxamide is unique due to the presence of both the 2-bromophenyl group and the diethyloxamide moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-15(4-2)12(17)11(16)14-10-8-6-5-7-9(10)13/h5-8H,3-4H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYUCWPDBCOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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